molecular formula C25H42O12 B153908 3-Higgp CAS No. 137606-56-5

3-Higgp

Cat. No.: B153908
CAS No.: 137606-56-5
M. Wt: 534.6 g/mol
InChI Key: JZJSTNWTRLNQSL-WQPMJQIQSA-N
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Description

3-Hydroxyhippuric acid (3-Higgp) is an organic metabolite derived from the conjugation of 3-hydroxybenzoic acid with glycine. It is structurally characterized by a hippuric acid backbone (benzoylglycine) with a hydroxyl group (-OH) substituted at the third position of the benzene ring. This compound is primarily studied as a biomarker in toxicology and exposure studies, where its urinary excretion levels correlate with specific environmental or metabolic exposures, such as phenolic compounds or dietary metabolites . Unlike its non-hydroxylated counterpart, hippuric acid, this compound’s hydroxyl group enhances its polarity, influencing its solubility and excretion kinetics. Current research highlights its role in metabolic pathway analyses, particularly in populations exposed to industrial chemicals or plant-derived phenolics .

Properties

CAS No.

137606-56-5

Molecular Formula

C25H42O12

Molecular Weight

534.6 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C25H42O12/c1-11-7-13(8-25(3,4)14(11)6-5-12(2)27)35-24-22(33)20(31)18(29)16(37-24)10-34-23-21(32)19(30)17(28)15(9-26)36-23/h5-6,12-13,15-24,26-33H,7-10H2,1-4H3/b6-5+/t12?,13?,15-,16-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1

InChI Key

JZJSTNWTRLNQSL-WQPMJQIQSA-N

SMILES

CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)(C)C)C=CC(C)O

Isomeric SMILES

CC1=C(C(CC(C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)(C)C)/C=C/C(C)O

Canonical SMILES

CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)(C)C)C=CC(C)O

Synonyms

3-hydroxy-beta-ionol-glucopyranosyl(1-6)glucopyranoside

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Property 3-Hydroxyhippuric Acid Hippuric Acid 4-Hydroxyhippuric Acid
Molecular Formula C₉H₉NO₄ C₉H₉NO₃ C₉H₉NO₄
Molecular Weight (g/mol) 195.17 179.17 195.17
Hydroxyl Position 3rd carbon None 4th carbon
LogP (Octanol-Water) -0.5 1.2 -0.7
Solubility (mg/mL) 12.3 8.9 14.1

Functional Comparison and Application Contexts

Biomarker Specificity

  • This compound: Elevated in populations exposed to 3-hydroxybenzoic acid derivatives, such as workers in resin manufacturing or consumers of certain plant phenolics .
  • 4-Hydroxyhippuric Acid : Associated with tyrosine metabolism and gut microbial activity, often detected in studies on fermented diets .

Pharmacokinetic Behavior

  • Excretion Efficiency : this compound’s higher solubility (Table 1) facilitates faster renal clearance compared to hippuric acid but slower than 4-hydroxyhippuric acid due to steric effects .
  • Metabolic Pathways : this compound is synthesized via hepatic glycine conjugation, while 4-hydroxyhippuric acid may also involve microbial biotransformation in the intestine .

Research Findings and Data Analysis

Excretion Studies

A cohort study analyzing this compound excretion in industrial workers revealed a median urinary concentration of 45 µg/mL, significantly higher than non-exposed groups (median: 8 µg/mL) .

Stability and Detection

  • Analytical Challenges : this compound’s polar nature complicates chromatographic separation, requiring hydrophilic interaction liquid chromatography (HILIC) for accurate quantification, unlike reverse-phase methods used for hippuric acid .
  • Detection Limits : Mass spectrometry (MS) detection limits for this compound (0.1 ng/mL) are lower than for 4-hydroxyhippuric acid (0.5 ng/mL) due to ionization efficiency differences .

Limitations of Current Research

  • Data Gaps : Structural analogs like this compound lack comprehensive toxicokinetic profiles, limiting their utility in risk assessment .
  • Methodological Variability : Inconsistent analytical protocols across studies hinder direct comparisons of excretion data .

Recommendations for Future Studies

  • Prioritize comparative studies using standardized methods to assess this compound’s metabolic pathways and toxicity thresholds relative to analogs.

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